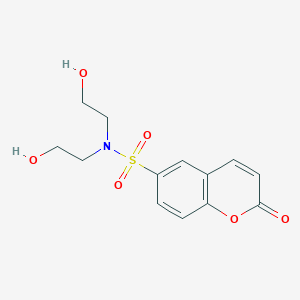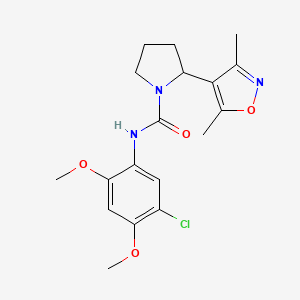![molecular formula C17H26ClN3O3S B4463460 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4463460.png)
2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide
Vue d'ensemble
Description
2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, also known as TAK-659, is a small-molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation.
Mécanisme D'action
2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide is a small-molecule inhibitor that binds to the active site of BTK, ITK, and TEC kinase. This binding prevents the activation of downstream signaling pathways that are involved in cancer cell growth and proliferation. In addition, 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that are involved in programmed cell death.
Biochemical and Physiological Effects:
2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide has been shown to have potent anti-cancer activity in preclinical models of lymphoma, leukemia, and solid tumors. In addition to inhibiting cancer cell growth and inducing apoptosis, 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response to cancer. 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide has also been shown to have good oral bioavailability and to be well-tolerated in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide is its potent anti-cancer activity in preclinical models of lymphoma, leukemia, and solid tumors. Another advantage is its good oral bioavailability and tolerability. However, a limitation of 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide is its relatively low yield in the synthesis method, which could limit its availability for research purposes.
Orientations Futures
There are several future directions for the research and development of 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide. One direction is to investigate its potential as a treatment for other types of cancer, such as breast cancer and lung cancer. Another direction is to investigate its potential in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. In addition, further studies are needed to determine the optimal dosing and administration schedule for 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide in clinical trials.
Applications De Recherche Scientifique
2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. 2-chloro-4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-chloro-4-[methyl(methylsulfonyl)amino]-N-(3-piperidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-20(25(2,23)24)14-7-8-15(16(18)13-14)17(22)19-9-6-12-21-10-4-3-5-11-21/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWPWYXNGAHJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)C(=O)NCCCN2CCCCC2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B4463381.png)




![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]leucine](/img/structure/B4463425.png)
![4-methyl-3-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4463426.png)
![3-(1-piperidinylmethyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4463436.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4463442.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4463445.png)
![3-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4463449.png)
![2-{[2-(1-azepanyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4463451.png)
![4-[(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4463455.png)
![N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]alanine](/img/structure/B4463457.png)